6-Fluorobenzoxazole-2-methanamine

Description

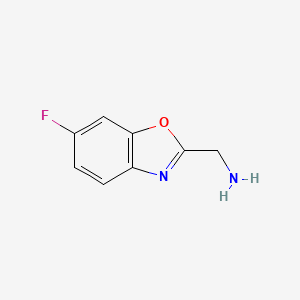

6-Fluorobenzoxazole-2-methanamine is a heterocyclic compound featuring a benzoxazole core substituted with a fluorine atom at the 6-position and a methanamine group at the 2-position. Its molecular formula is C₈H₇FN₂O, with a molar mass of 166.15 g/mol. The compound is structurally characterized by the fusion of a benzene ring with an oxazole moiety, where the fluorine substituent influences electronic properties and reactivity. Synonyms include [(6-fluoro-1,3-benzoxazol-2-yl)methyl]amine and 2-(Aminomethyl)-6-fluorobenzo[d]oxazole . The hydrochloride salt form, (6-Fluorobenzo[d]oxazol-2-yl)methanamine hydrochloride, is commercially available (CAS: PH019149) and features a SMILES string of *FC1=CC2=C(C=C1)N=C(CN)O2.Cl *, highlighting its protonated amine and halogenated aromatic system .

Properties

IUPAC Name |

(6-fluoro-1,3-benzoxazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYNQNZWATUZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300838 | |

| Record name | 6-Fluoro-2-benzoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944907-47-5 | |

| Record name | 6-Fluoro-2-benzoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944907-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-benzoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorobenzoxazole-2-methanamine typically involves the reaction of 6-fluoro-1,3-benzoxazol-2-ylmethanol with ammonia or an amine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Fluorobenzoxazole-2-methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

6-Fluorobenzoxazole-2-methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluorobenzoxazole-2-methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogen-Substituted Benzoxazole Derivatives

The following table compares 6-Fluorobenzoxazole-2-methanamine with its chloro- and bromo-substituted analogs:

Key Findings :

- Chloro and bromo derivatives exhibit higher molecular weights and boiling points due to increased atomic mass and polarizability .

- Reactivity : Bromo and chloro analogs are more reactive in nucleophilic substitution reactions, making them versatile intermediates in cross-coupling reactions. The fluoro derivative’s stability is advantageous for applications requiring prolonged biological activity .

Benzothiazole and Structural Isomers

1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanamine (CAS: 185949-49-9) differs structurally by replacing the benzoxazole oxygen with sulfur (benzothiazole) and substituting methanamine with ethanamine. Its molecular formula is C₉H₉FN₂S (molar mass: 196.24 g/mol).

| Parameter | This compound | 1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanamine |

|---|---|---|

| Heteroatom in Ring | Oxygen (oxazole) | Sulfur (thiazole) |

| Side Chain | Methanamine (-CH₂NH₂) | Ethanamine (-CH₂CH₂NH₂) |

| Solubility | Moderate in polar solvents | Lower due to sulfur’s hydrophobicity |

| Metabolic Stability | Higher (oxazole resistance to oxidation) | Lower (thiazole susceptible to metabolism) |

Key Findings :

- Heterocycle Impact : The benzothiazole analog’s sulfur atom reduces aqueous solubility but may enhance membrane permeability. However, thiazole rings are prone to oxidative metabolism, limiting in vivo half-life compared to benzoxazoles .

- Side Chain Flexibility : The ethanamine group in the benzothiazole derivative introduces conformational flexibility, which could influence receptor binding in neurological targets .

Biological Activity

Overview

6-Fluorobenzoxazole-2-methanamine is a compound with the molecular formula CHFNO and a molecular weight of 166.15 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique structural features and potential biological activities. Its distinct substitution pattern imparts specific chemical properties that may enhance its therapeutic efficacy.

The synthesis of this compound typically involves the reaction of 6-fluoro-1,3-benzoxazol-2-ylmethanol with ammonia or an amine under controlled conditions. This method ensures high purity and yield, essential for subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to bind to various enzymes and receptors, modifying their activity and leading to diverse biological effects. For instance, it has been studied for its potential as an antimicrobial agent, with preliminary findings suggesting efficacy against certain bacterial strains.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity. Studies have reported effective inhibition of fungal pathogens, suggesting its potential application in treating fungal infections.

Potential Therapeutic Applications

This compound is being explored for various therapeutic applications, including:

- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties, potentially acting through apoptosis induction in cancer cells.

- Neurological Applications : There is ongoing research into its effects on neurological receptors, which may have implications for treating disorders such as anxiety or insomnia .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against several bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Study 2: Antifungal Activity

In another investigation, the antifungal properties were assessed against Candida albicans. The compound showed an MIC of 64 µg/mL, indicating moderate antifungal activity.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

Comparison with Related Compounds

When compared to similar compounds like 6-Fluoro-1,3-benzoxazol-2-amine , this compound shows enhanced biological activities due to its unique fluorination pattern. This modification appears to improve its binding affinity to biological targets, making it a promising candidate for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.